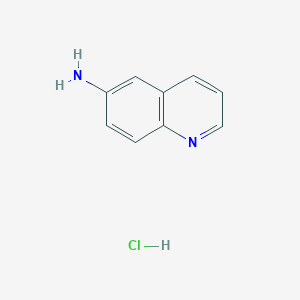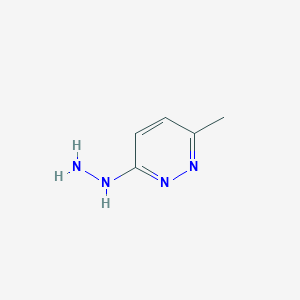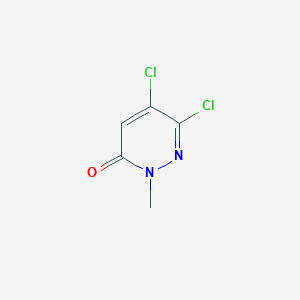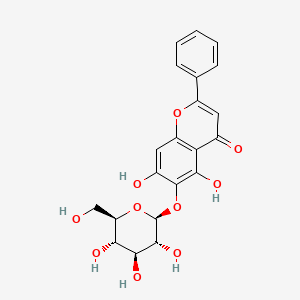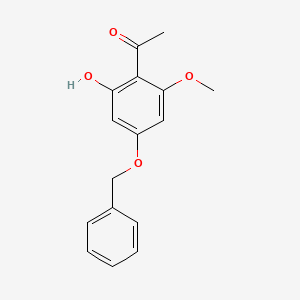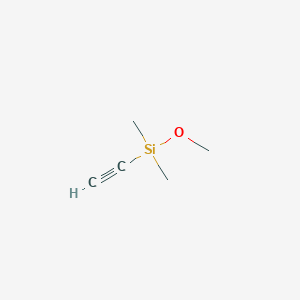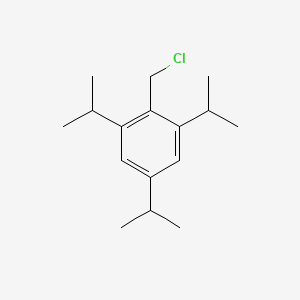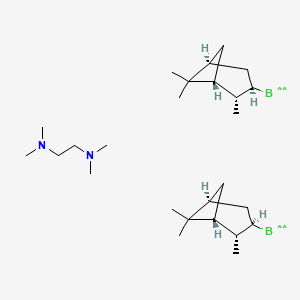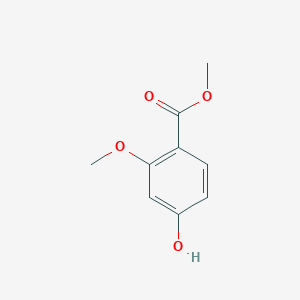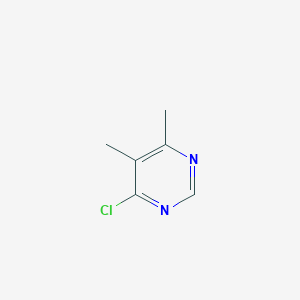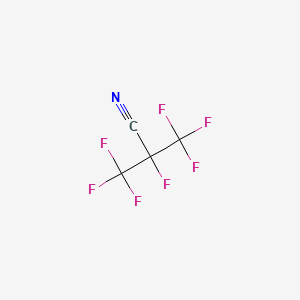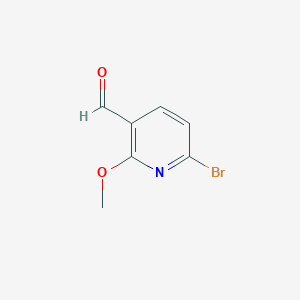
6-Bromo-2-methoxynicotinaldehyde
説明
6-Bromo-2-methoxynicotinaldehyde (6-BNM) is a compound derived from nicotinic acid (vitamin B3) and is widely used in scientific research. It is a colorless, crystalline solid that is insoluble in water. 6-BNM is a useful reagent for organic synthesis, and has been used in a variety of scientific applications. In
科学的研究の応用
Photolabile Protecting Group : 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) has been utilized as a photoremovable protecting group for aldehydes and ketones under simulated physiological conditions. This application demonstrates the release of various compounds, including benzaldehyde and acetophenone, upon exposure to light (Lu, Fedoryak, Moister, & Dore, 2003).
Synthesis of Pharmaceutical Intermediates : The compound has been used in the synthesis of intermediates like 6-Methoxy-2-naphthaldehyde, a crucial intermediate in the production of Nabumetone. This process involves various steps like bromination, reduction, and methylation (Guo-tong, 2007).
Organocatalyst in Chemical Synthesis : Isonicotinic acid, a related compound, has been used as a dual and biological organocatalyst in the preparation of pyranopyrazoles. This highlights the role of similar compounds in facilitating complex chemical reactions (Zolfigol et al., 2013).
Fluorescent Labeling Reagent : 2-Bromoacetyl-6-methoxynaphthalene, a related compound, has been used as a fluorescent labeling reagent for the high-performance liquid chromatographic analysis of bile acids, demonstrating the compound's utility in analytical chemistry (Cavrini et al., 1993).
Synthesis of Optical Materials : The compound has been involved in the growth characterization and study of nonlinear optical properties, which is significant for materials science and photonics research (Sarojini, Narayana, Indira, & Lobo, 2005).
特性
IUPAC Name |
6-bromo-2-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRFLECKNDNCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483295 | |
| Record name | 6-Bromo-2-methoxynicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methoxynicotinaldehyde | |
CAS RN |
58819-88-8 | |
| Record name | 6-Bromo-2-methoxynicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

